2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene moiety and an ethoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene moiety is then introduced via a substitution reaction. The final step involves the formation of the ethoxyacetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play a role in binding to these targets, while the ethoxyacetamide group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a thiophene moiety at a different position.
2-ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a furan moiety instead of thiophene.
2-ethoxy-N-((1-(benzyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a benzyl group instead of thiophene.
Uniqueness
2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is unique due to the specific positioning of the thiophene moiety, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the ethoxyacetamide group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-2-19-11-15(18)16-9-13-3-6-17(7-4-13)10-14-5-8-20-12-14/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRHTDPYHSXIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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